

Valeriotriate B CAS number and molecular weight

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Compound of Interest

Compound Name: Valeriotriate B

Cat. No.: B15596798

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In-Depth Technical Guide to Valeriotriate B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeriotriate B is a complex iridoid compound isolated from plant species of the Valeriana genus, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of **Valeriotriate B**, alongside a review of the known biological effects and associated signaling pathways implicated in the activity of related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics derived from natural products.

Physicochemical Properties

Valeriotriate B is characterized by the following identifiers and properties:

Property	Value	Citation
CAS Number	862255-64-9	[1][2][3][4][5][6][7]
Molecular Weight	558.62 g/mol	[1][2][3][4]
Molecular Formula	C27H42O12	[1][3]

Biological Activities and Experimental Data

Research into the biological effects of **Valeriotriate B** and related iridoids from Valeriana species has suggested potential cytotoxic and anxiolytic-like activities.

Cytotoxic Activity

While specific studies detailing the cytotoxic effects of **Valeriotriate B** are not extensively available in the public domain, related valepotriates, such as Valtrate, have demonstrated cytotoxicity against certain cancer cell lines. For instance, Valtrate has been shown to be cytotoxic to GLC-4 lung and COLO 320 colorectal cancer cells[8].

Table 1: Cytotoxicity of the related compound Valtrate[8]

Cell Line	IC50 (μM)
GLC-4 (Lung Cancer)	1.4
COLO 320 (Colorectal Cancer)	3

Anxiolytic-like Activity

Studies on the anxiolytic effects of Valtrate, a related compound, have shown that it increases the number of entries into and the percentage of time spent in the open arms of the elevated plus maze in rats. This activity is associated with a decrease in serum corticosterone levels[8].

Table 2: Anxiolytic-like Effects of the related compound Valtrate in Rats[8]

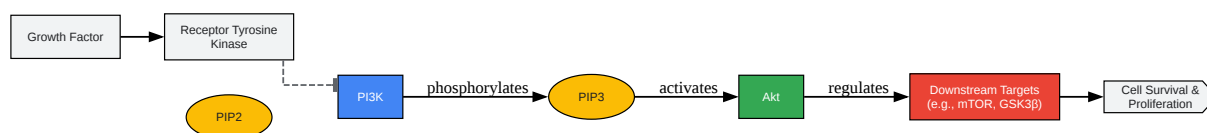
Parameter	Effect	Dose
Open Arm Entries (Elevated Plus Maze)	Increased	10 mg/kg
Time in Open Arms (Elevated Plus Maze)	Increased	10 mg/kg
Serum Corticosterone Levels	Decreased	10 mg/kg

Implicated Signaling Pathways

While direct evidence for the involvement of specific signaling pathways with **Valeriotriate B** is limited, research on iridoid-rich fractions from Valeriana, which contain a mixture of compounds including **Valeriotriate B**, suggests the modulation of key cellular signaling cascades. These pathways are crucial in cellular processes such as proliferation, survival, and stress response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some studies on iridoid-rich fractions from Valeriana have indicated a potential modulation of this pathway.

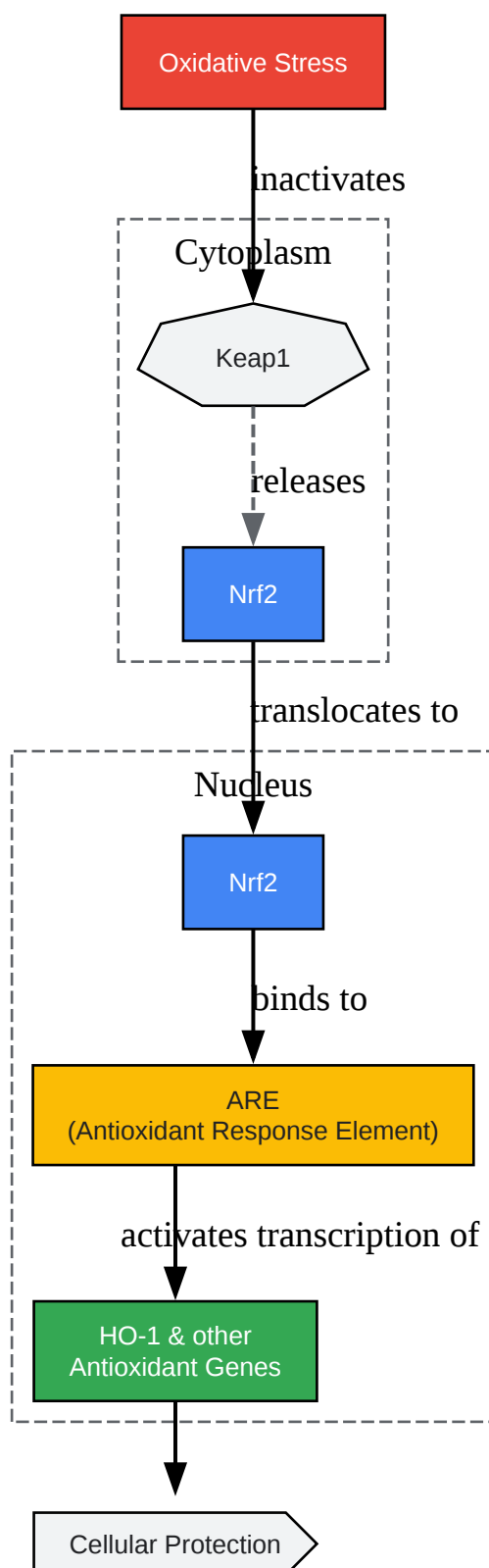


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PI3K/Akt Signaling Pathway

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes. Iridoid-rich fractions from Valeriana have been suggested to influence this pathway.



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Nrf2/HO-1 Signaling Pathway

Experimental Protocols

Detailed experimental protocols for **Valeriotriate B** are not widely published. The following are generalized methodologies based on standard practices for assessing the observed biological activities.

Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with varying concentrations of **Valeriotriate B** (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control. Incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay for rodents to assess anxiety.

- **Apparatus:** The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
- **Animal Acclimatization:** Acclimatize rodents to the testing room for at least 1 hour before the experiment.

- **Drug Administration:** Administer **Valeriotriate B** (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle control to the animals 30-60 minutes before the test. A positive control such as diazepam can also be used.
- **Test Procedure:** Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
- **Behavioral Recording:** Record the number of entries into and the time spent in the open and closed arms using video tracking software.
- **Data Analysis:** Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of anxiolytic activity.

Corticosterone Measurement (ELISA)

Serum corticosterone levels can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

- **Sample Collection:** Collect blood samples from animals at the end of the behavioral test via cardiac puncture or from the tail vein.
- **Serum Separation:** Centrifuge the blood samples to separate the serum.
- **ELISA Procedure:** Follow the manufacturer's instructions for the corticosterone ELISA kit. This typically involves adding serum samples and standards to a pre-coated microplate, followed by the addition of a detection antibody and substrate.
- **Absorbance Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the concentration of corticosterone in the samples based on the standard curve.

Conclusion

Valeriotriate B presents an interesting profile as a natural product with potential therapeutic applications. The preliminary data on related compounds suggest that its biological activities may be mediated through complex cellular signaling pathways. This guide provides the

foundational information necessary for researchers to design and execute further studies to fully elucidate the pharmacological properties and mechanism of action of **Valeriotriate B**. Future research should focus on detailed in vitro and in vivo studies to confirm its biological effects and to directly investigate its impact on the PI3K/Akt and Nrf2/HO-1 signaling pathways.

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